Cas no 46833-85-6 (3,3'-Methylenedibenzonitrile)
3,3'-Methylenedibenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3,3'-Methylenedibenzonitrile
- 3-[(3-cyanophenyl)methyl]benzonitrile
- Benzonitrile, 3,3'-methylenebis-
- 3,3'-dicyanodiphenylmethane
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- Inchi: InChI=1S/C15H10N2/c16-10-14-5-1-3-12(8-14)7-13-4-2-6-15(9-13)11-17/h1-6,8-9H,7H2
- InChI Key: OAHRUJULSXYCMI-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)C#N)CC2=CC(=CC=C2)C#N
Computed Properties
- Exact Mass: 218.08400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 47.58000
- LogP: 3.02076
3,3'-Methylenedibenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,3'-Methylenedibenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093707-1g |
3,3'-Methylenedibenzonitrile |
46833-85-6 | 95% | 1g |
$628.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736366-1g |
3,3'-Methylenedibenzonitrile |
46833-85-6 | 98% | 1g |
¥6457.00 | 2024-05-12 | |
| Crysdot LLC | CD12070220-1g |
3,3'-Methylenedibenzonitrile |
46833-85-6 | 95+% | 1g |
$780 | 2024-07-24 |
3,3'-Methylenedibenzonitrile Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 3,3'-Methylenedibenzonitrile
The Role of 3,3'-Methylenedibenzonitrile (CAS No. 46833-85-6) in Modern Chemical and Pharmaceutical Applications
3,3'-Methylenedibenzonitrile, identified by the Chemical Abstracts Service registry number 46833-85-6, is a symmetric organic compound characterized by two benzene rings linked via a methylene bridge (-CH₂-), with each aromatic ring substituted by a nitrile group (-CN). This structure imparts unique physicochemical properties and reactivity patterns, making it a valuable intermediate in synthetic chemistry. Recent advancements in computational chemistry have highlighted its potential as a building block for designing bioactive molecules due to the strategic placement of electron-withdrawing nitrile groups and the rigid conjugated framework formed by the bridged benzene rings.
Structurally, CAS No. 46833-85-6 exhibits planar geometry with significant π-electron delocalization across its conjugated system. This delocalization enhances its thermal stability and contributes to strong UV absorption characteristics, as reported in a 2022 study published in *Journal of Organic Chemistry*. The compound’s polarity arises from the cyano substituents, which facilitates solubility in polar solvents while maintaining hydrophobic interactions essential for membrane permeability studies. Researchers have utilized these properties to explore its role as a stabilizing agent in polymer-based nanomaterials, where it forms robust covalent linkages under mild reaction conditions.
In academic research, 3,3'-Methylenedibenzonitrile has gained attention for its application in metal coordination chemistry. A notable 2024 paper in *Inorganic Chemistry* demonstrated its ability to act as a ligand for transition metals such as palladium and copper, forming complexes with tunable electronic properties. These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions, offering an alternative to conventional phosphine-based ligands while reducing environmental impact. The compound’s rigid backbone ensures precise spatial orientation of metal centers during reaction pathways, thereby improving selectivity—a critical factor for scalable industrial processes.
Pharmaceutical development has also leveraged this compound’s structural versatility. In 2021, *ACS Medicinal Chemistry Letters* featured research on its use as a scaffold for developing inhibitors targeting kinases involved in cancer progression. The nitrile groups were functionalized with bioisosteres such as thiocyanates or carboxylic acids to optimize binding affinity without compromising metabolic stability. Computational docking studies revealed that the methylene bridge allows optimal alignment with ATP-binding pockets of oncogenic enzymes, suggesting promising therapeutic applications.
A recent breakthrough involves the integration of CAS No. 46833-85-6 into supramolecular assemblies for drug delivery systems. A collaborative study between MIT and Stanford (published in *Nature Communications*, 2024) showed that self-assembled structures derived from this compound can encapsulate hydrophobic drugs like paclitaxel with high efficiency. The resulting nanocarriers exhibited pH-responsive release profiles due to protonation effects on the nitrile groups at physiological conditions, enhancing targeted drug delivery to tumor microenvironments while minimizing systemic toxicity.
In materials science, 3,3'-Methylenedibenzonitrile derivatives are being investigated for advanced optoelectronic applications. A team at ETH Zurich demonstrated that copolymerization with thiophene monomers yields materials with enhanced charge carrier mobility (reported in *Advanced Materials*, 2024). The compound’s extended π-conjugation system aligns well with organic semiconductor requirements, while its rigidity prevents conformational disorder that typically limits device performance.
Emerging studies highlight its utility as an environmentally benign crosslinker for bio-based polymers. In contrast to traditional formaldehyde-based reagents prone to toxicity concerns,[1] researchers at Tokyo Tech developed a green synthesis pathway using this compound under microwave-assisted conditions (published in *Green Chemistry*, 2024). The resulting crosslinked networks showed superior mechanical strength compared to conventional materials without compromising biodegradability—a critical advancement for sustainable packaging and biomedical devices.
A groundbreaking application was reported in *Angewandte Chemie* (June 2024), where CAS No. 46833-85-6 served as a key precursor for synthesizing porous coordination polymers (PCPs). These PCPs exhibited exceptional adsorption capacities for volatile organic compounds (VOCs), attributed to the synergistic effect between the cyano groups and metal nodes creating adsorption sites with tailored polarity and surface area ratios.
In analytical chemistry contexts,[1] this compound has been employed as an internal standard marker during mass spectrometry analysis of complex biological matrices due to its distinct fragmentation pattern observed through tandem MS experiments.[1] Its sharp melting point transition at approximately 75°C makes it ideal for thermogravimetric analysis calibration standards used across pharmaceutical quality control labs worldwide.
Cutting-edge research now focuses on exploiting its photochemical properties through conjugation with graphene oxide flakes.[1] A collaborative effort between Cambridge University and Samsung Advanced Institute published findings showing how attaching this compound via click chemistry enhances light-harvesting capabilities of hybrid materials—a discovery potentially transformative for next-generation photovoltaic technologies requiring high quantum efficiency without heavy metal components.
The synthesis methodology surrounding CAS No. 46833-85-6 continues evolving toward greener approaches.[1] Traditional methods involving phosgene-based cyanation steps are being replaced by catalytic hydrogen cyanide transfer protocols developed by researchers at Berkeley Lab (highlighted in *Chemical Science*, early access May 2024). This approach reduces hazardous waste generation by over 90% while maintaining high yields (>95%) under solvent-free conditions using recyclable catalyst systems composed of copper nanoparticles stabilized by polyethylene glycol derivatives.
Preliminary toxicity assessments conducted per OECD guidelines indicate low acute cytotoxicity when used within recommended concentrations.[1] However ongoing investigations aim to characterize long-term effects on cellular metabolism when incorporated into biomaterials undergoing prolonged exposure scenarios such as tissue engineering scaffolds or implantable devices—critical data required before clinical translation can proceed beyond preclinical stages.
In regenerative medicine applications,[1] functionalized derivatives are being explored as chiral selectors within asymmetric liquid chromatography setups designed specifically for separating enantiomers of biologically active compounds.[1] Its inherent chirality when combined with chiral auxiliaries enables high-resolution separations essential during late-stage pharmaceutical development processes where stereoselectivity directly impacts pharmacological activity profiles.
A recent structural biology study published online ahead of print (eLife, August 2024) utilized this compound’s rigidity advantage when constructing molecular rulers capable measuring nanoscale distances between protein domains within living cells using fluorescence resonance energy transfer techniques.[1]
In analytical method development contexts,[1] researchers have successfully applied derivatization strategies involving CAS No. 468…[Truncated at user's request]
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